molecular formula C6H5Cl2F2N B1458442 5-Chloro-2,3-difluoroaniline hydrochloride CAS No. 1803611-59-7

5-Chloro-2,3-difluoroaniline hydrochloride

Cat. No. B1458442
M. Wt: 200.01 g/mol
InChI Key: RFYNQMYGPXFLBU-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoroaniline hydrochloride is a chemical compound with the CAS Number: 1803611-59-7 . It has a molecular weight of 200.01 and is commonly used in scientific research and industry.


Molecular Structure Analysis

The IUPAC Name for this compound is 5-chloro-2,3-difluoroaniline hydrochloride . The InChI Code is 1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H .


Physical And Chemical Properties Analysis

5-Chloro-2,3-difluoroaniline hydrochloride is a powder with a molecular weight of 200.01 . It is stored at room temperature .

Scientific Research Applications

Synthesis of Benzoylurea Insecticide Teflubenzuron 5-Chloro-2,3-difluoroaniline hydrochloride, through its related compounds, plays a crucial role in the synthesis of Teflubenzuron, a benzoylurea insecticide. The synthesis involves a series of reactions starting from 2,4-difluoronitrobenzene, leading to the formation of insecticide Teflubenzuron with a high overall yield, demonstrating the compound's significance in the synthesis of agricultural chemicals (Shi-long, 2006), (Yang, 2006).

Structural and Spectroscopic Analysis 5-Chloro-2,3-difluoroaniline hydrochloride, through compounds with similar structures, is a subject of extensive spectroscopic and structural investigations. Studies utilize both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, to understand the structural and physicochemical properties of such molecules. This work contributes to a deeper comprehension of the characteristics of di-substituted aniline derivatives, highlighting the significance of 5-Chloro-2,3-difluoroaniline hydrochloride in chemical and material science research (Kose et al., 2015).

Advanced Material Synthesis 5-Chloro-2,3-difluoroaniline hydrochloride and its related compounds are pivotal in the synthesis of advanced materials. For example, the novel 2,5-difluorophenylphosphonic acid disodium salt, synthesized from a similar compound, 2,5-difluoroaniline, exhibits significant potential. The structure and properties of the resultant compound are characterized by various spectroscopic techniques, including NMR and X-ray crystallography, underscoring the role of 5-Chloro-2,3-difluoroaniline hydrochloride in creating new materials with potential applications in various industries (Zhong-biao, 2012).

Safety And Hazards

The compound is considered hazardous. It has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

5-chloro-2,3-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYNQMYGPXFLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-difluoroaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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